(R)-3-[[N-(1-Hydroxymethyl-2-phenylethyl)amino]methyl]-4-nitrobenzenecarbonitrile (R)-3-[[N-(1-Hydroxymethyl-2-phenylethyl)amino]methyl]-4-nitrobenzenecarbonitrile (R)-3-[[N-(1-Hydroxymethyl-2-phenylethyl)amino]methyl]-4-nitrobenzenecarbonitrile is a reactant used in the preparation of 3,7-disubstituted-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine compounds, having farnesyl protein transferase inhibitory activity.

Brand Name: Vulcanchem
CAS No.: 530145-61-0
VCID: VC20808835
InChI: InChI=1S/C17H17N3O3/c18-10-14-6-7-17(20(22)23)15(8-14)11-19-16(12-21)9-13-4-2-1-3-5-13/h1-8,16,19,21H,9,11-12H2/t16-/m1/s1
SMILES: C1=CC=C(C=C1)CC(CO)NCC2=C(C=CC(=C2)C#N)[N+](=O)[O-]
Molecular Formula: C17H17N3O3
Molecular Weight: 311.33 g/mol

(R)-3-[[N-(1-Hydroxymethyl-2-phenylethyl)amino]methyl]-4-nitrobenzenecarbonitrile

CAS No.: 530145-61-0

Cat. No.: VC20808835

Molecular Formula: C17H17N3O3

Molecular Weight: 311.33 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-[[N-(1-Hydroxymethyl-2-phenylethyl)amino]methyl]-4-nitrobenzenecarbonitrile - 530145-61-0

Specification

CAS No. 530145-61-0
Molecular Formula C17H17N3O3
Molecular Weight 311.33 g/mol
IUPAC Name 3-[[[(2R)-1-hydroxy-3-phenylpropan-2-yl]amino]methyl]-4-nitrobenzonitrile
Standard InChI InChI=1S/C17H17N3O3/c18-10-14-6-7-17(20(22)23)15(8-14)11-19-16(12-21)9-13-4-2-1-3-5-13/h1-8,16,19,21H,9,11-12H2/t16-/m1/s1
Standard InChI Key IAOWEKCITRAWNK-MRXNPFEDSA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@H](CO)NCC2=C(C=CC(=C2)C#N)[N+](=O)[O-]
SMILES C1=CC=C(C=C1)CC(CO)NCC2=C(C=CC(=C2)C#N)[N+](=O)[O-]
Canonical SMILES C1=CC=C(C=C1)CC(CO)NCC2=C(C=CC(=C2)C#N)[N+](=O)[O-]

Introduction

Chemical Identity and Structure

Basic Information

(R)-3-[[N-(1-Hydroxymethyl-2-phenylethyl)amino]methyl]-4-nitrobenzenecarbonitrile is an organic compound with a complex structure featuring multiple functional groups. It contains a nitrobenzene core with a nitrile (cyano) group, an amino linkage, and a chiral phenylethyl moiety with a hydroxymethyl substituent. The compound's molecular formula is C17H17N3O3, indicating its composition of 17 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms . This specific molecular arrangement gives the compound its distinctive chemical properties and potential reactivity in various chemical transformations.

Structural Features

The compound possesses several key structural features that define its chemical behavior:

  • A benzene ring substituted with both a nitrile group and a nitro group

  • An amine linkage connecting the benzene ring to a chiral center

  • A phenyl group connected via an ethyl chain to the chiral center

  • A hydroxymethyl group attached to the chiral carbon

Chemical Properties and Identifiers

Chemical Identifiers

The compound is associated with several chemical identifiers that are used in scientific databases and literature. These identifiers facilitate accurate referencing and retrieval of information related to this specific chemical entity.

Identifier TypeValue
CAS Number530145-61-0
PubChem CID9966483
InChIInChI=1S/C17H17N3O3/c18-10-14-6-7-17(20(22)23)15(8-14)11-19-16(12-21)9-13-4-2-1-3-5-13/h1-8,16,19,21H,9,11-12H2/t16-/m1/s1
InChIKeyIAOWEKCITRAWNK-MRXNPFEDSA-N
SMILESC1=CC=C(C=C1)CC@HNCC2=C(C=CC(=C2)C#N)N+[O-]

Nomenclature and Alternative Names

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-[[[(2R)-1-hydroxy-3-phenylpropan-2-yl]amino]methyl]-4-nitrobenzonitrile . This systematic name describes the compound's structure according to international chemical naming conventions, providing a standardized reference that chemists worldwide can understand.

Alternative Names and Synonyms

The compound is known by several alternative names and synonyms in the scientific literature and commercial databases:

  • (R)-3-[[N-(1-Hydroxymethyl-2-phenylethyl)amino]methyl]-4-nitrobenzenecarbonitrile

  • 3-[[[(2R)-1-hydroxy-3-phenylpropan-2-yl]amino]methyl]-4-nitrobenzonitrile

  • (R)-3-(((1-Hydroxy-3-phenylpropan-2-yl)amino)methyl)-4-nitrobenzonitrile

  • 3-({[(2R)-1-HYDROXY-3-PHENYLPROPAN-2-YL]AMINO}METHYL)-4-NITROBENZONITRILE

  • 3-[[[(1R)-1-(Hydroxymethyl)-2-phenylethyl]amino]methyl]-4-nitro-benzonitrile

These synonyms reflect different approaches to naming the same chemical structure, with variations in the way certain structural features are described or prioritized. The existence of multiple names for the same compound underscores the importance of unique chemical identifiers like CAS numbers and InChIKeys in ensuring accurate identification.

Synthetic Applications and Reactions

Related Synthetic Pathways

The compound appears to be related to the synthesis of (R)-N-(5-Cyano-2-nitrobenzyl)-N-(1-hydroxy-3-phenylpropan-2-yl)thiophene-2-sulfonamide (CAS: 530145-62-1), suggesting its potential involvement in multi-step synthetic sequences . This related compound requires a multi-step reaction process involving four distinct steps, including treatments with N-bromosuccinimide, potassium carbonate, pyridine, and various solvents under specific conditions. The relationship between these compounds indicates that (R)-3-[[N-(1-Hydroxymethyl-2-phenylethyl)amino]methyl]-4-nitrobenzenecarbonitrile may serve as a precursor or intermediate in more elaborate synthetic schemes.

Structure-Activity Relationships

Structural Features and Reactivity

The compound's structure contains several key functional groups that contribute to its chemical reactivity:

  • The nitro group (–NO2) – This electron-withdrawing group activates the aromatic ring toward nucleophilic substitution reactions and can be reduced to form amino groups under appropriate conditions.

  • The nitrile group (–CN) – This functional group can undergo various transformations, including hydrolysis to form carboxylic acids or reduction to form amines.

  • The secondary amine linkage – This provides a site for potential alkylation, acylation, or other transformations.

  • The hydroxyl group – This can participate in esterification, oxidation, or substitution reactions.

These functional groups collectively define the compound's reactivity profile and make it valuable for specific synthetic applications. The presence of multiple reactive sites allows for selective chemical transformations, potentially enabling the synthesis of a diverse array of more complex molecules.

Related Compounds and Precursors

Structural Analogs

Several compounds structurally related to (R)-3-[[N-(1-Hydroxymethyl-2-phenylethyl)amino]methyl]-4-nitrobenzenecarbonitrile appear in the chemical literature. These include:

  • 3-(Hydroxymethyl)-4-nitro-benzonitrile (CAS: 90178-81-7) – This simpler analog lacks the chiral phenylethyl amino portion of the molecule and may serve as a precursor in the synthesis of the target compound .

  • 3-(Hydroxymethyl)-4-nitroaniline (CAS: 77376-03-5) – Another related structure that contains similar functional group arrangements but with an amine group in place of the nitrile .

These related compounds suggest potential synthetic pathways for the preparation of the target molecule and may share some chemical properties due to structural similarities.

Synthetic Relationships

The compound appears to be part of a family of molecules with applications in organic synthesis. It is structurally related to (R)-N-(5-Cyano-2-nitrobenzyl)-N-(1-hydroxy-3-phenylpropan-2-yl)thiophene-2-sulfonamide, suggesting these compounds may be employed in related synthetic pathways or derive from common synthetic precursors . The relationship between these compounds indicates a potential network of synthetic transformations that employ (R)-3-[[N-(1-Hydroxymethyl-2-phenylethyl)amino]methyl]-4-nitrobenzenecarbonitrile as an intermediate or building block.

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